molecular formula C6H8Cl2N2S B2700359 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 72224-61-4

3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B2700359
CAS No.: 72224-61-4
M. Wt: 211.1
InChI Key: BDEIPTKOCRKKBL-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride” is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a pale yellow liquid with a pyridine-like odor .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable study demonstrated the synthesis of new imidazo[2,1-b]thiazole derivatives, revealing their potent antimicrobial activities against several bacterial strains and yeasts, highlighting compounds with significant efficacy against Candida strains (T. Juspin et al., 2010). This research underscores the potential of these compounds as anti-infectious agents, setting a precedent for further investigation into their therapeutic applications.

Anticancer Evaluation

Another realm of exploration is the anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. A study synthesized novel derivatives and evaluated them for cytotoxicity against a range of human tumor cell lines, discovering compounds with promising efficacy, particularly against ovarian cancer cell lines (N. Terzioğlu & A. Gürsoy, 2003). This highlights the potential of these compounds in cancer therapy, indicating a valuable direction for future research.

Structural and Reactivity Studies

Studies on the structural aspects and reactivity of imidazo[2,1-b]thiazole derivatives have provided insights into their chemical properties. Research on the bromination of derivatives and their subsequent structural analysis offers a deeper understanding of their chemical behavior and the effects of substitution on their reactivity, aiding in the development of more targeted synthetic strategies (N. O. Saldabol et al., 1975).

Modulation of Biological Receptors

Further investigations into imidazo[2,1-b]thiazoles have explored their ability to modulate biological receptors, such as the CD2 receptor on human T lymphocytes. This research has identified compounds capable of positively affecting the expression of CD2 receptors, suggesting potential immunological applications and a new avenue for therapeutic intervention (S. Harraga et al., 1994).

Properties

IUPAC Name

3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h4H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEIPTKOCRKKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72224-61-4
Record name 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
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